N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14770593
InChI: InChI=1S/C21H20N6O2/c1-29-19-10-9-16(13-17(19)21-23-25-26-24-21)22-20(28)14-18(27-11-5-6-12-27)15-7-3-2-4-8-15/h2-13,18H,14H2,1H3,(H,22,28)(H,23,24,25,26)
SMILES:
Molecular Formula: C21H20N6O2
Molecular Weight: 388.4 g/mol

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

CAS No.:

Cat. No.: VC14770593

Molecular Formula: C21H20N6O2

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide -

Specification

Molecular Formula C21H20N6O2
Molecular Weight 388.4 g/mol
IUPAC Name N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-pyrrol-1-ylpropanamide
Standard InChI InChI=1S/C21H20N6O2/c1-29-19-10-9-16(13-17(19)21-23-25-26-24-21)22-20(28)14-18(27-11-5-6-12-27)15-7-3-2-4-8-15/h2-13,18H,14H2,1H3,(H,22,28)(H,23,24,25,26)
Standard InChI Key JQVLATWWYCVFKF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3)C4=NNN=N4

Introduction

Synthesis Methodologies

The synthesis of N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide can be achieved through several methodologies, including:

  • Amide Bond Formation: This involves the reaction of appropriate carboxylic acid derivatives with amines.

  • Substitution Reactions: These can be performed on the aromatic rings to introduce or modify functional groups.

  • Cyclization Reactions: Involving the pyrrole moiety to form or modify ring structures.

Potential Biological Activities

Preliminary studies suggest that this compound may exhibit significant biological activities. The presence of both tetrazole and pyrrole functionalities, along with specific substituents, may confer distinct pharmacological properties. Potential areas of activity include:

  • Antimicrobial Activity: Similar compounds with tetrazole groups have shown antimicrobial properties.

  • Anticancer Activity: Compounds with diverse aryl substitutions, like those in this molecule, have been explored for anticancer effects.

  • Neuroactive Properties: Pyrrole-based derivatives are known for their neuroactive properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methyl-N-(4-methoxyphenyl)-2H-tetrazoleMethoxy-substituted phenyl and tetrazoleAntimicrobial
1,2-Diarylpropane amidesDiverse aryl substitutionsAnticancer
Pyrrole-based derivativesPyrrole ring systemsNeuroactive

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is unique due to its combination of tetrazole and pyrrole functionalities, which may confer distinct pharmacological properties compared to other similar compounds.

Future Research Directions

Future studies should focus on:

  • In-depth Biological Activity Assessment: Detailed in vitro and in vivo studies to evaluate the compound's potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance or alter its biological activities.

  • Pharmacokinetic and Pharmacodynamic Analysis: Understanding how the compound interacts with biological targets and its metabolic fate.

Given the lack of specific research findings directly related to N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide in the provided sources, further investigation is necessary to fully elucidate its properties and potential applications.

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